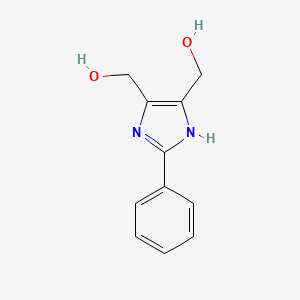

1H-Imidazole-4,5-dimethanol, 2-phenyl-

Description

The exact mass of the compound 1H-Imidazole-4,5-dimethanol, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-4,5-dimethanol, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4,5-dimethanol, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-2-phenyl-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQGGWZVKUCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069487 | |

| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61698-32-6 | |

| Record name | 2PHZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-4,5-dimethanol, 2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates known physical properties from chemical databases and provides expert insights into its synthesis, characterization, reactivity, and potential applications. By drawing upon established principles of imidazole chemistry and data from analogous structures, this guide serves as a foundational resource for researchers seeking to explore the therapeutic and material potential of this compound. We present a proposed synthetic route, a detailed plan for spectroscopic characterization, and a discussion of its potential derivatization and subsequent applications, particularly in the realm of drug discovery.

Introduction: The Scientific Merit of the 2-Phenyl-1H-imidazole-4,5-dimethanol Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] The substitution of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can be tailored to achieve specific binding affinities and pharmacokinetic profiles.[5] Furthermore, the presence of two hydroxymethyl groups at the 4 and 5-positions offers reactive handles for further chemical modification, enabling the synthesis of diverse derivatives with potentially enhanced biological activity or material properties.

This guide focuses specifically on 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a molecule that synergistically combines these key structural features. While this particular compound is not extensively studied, its structural motifs suggest significant potential in areas such as anti-inflammatory, antimicrobial, and anticancer research, mirroring the activities of other substituted imidazoles.[1][2][5] The hydroxymethyl functionalities also open avenues for its use as a building block in polymer chemistry and materials science.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is presented in Table 1. These values are compiled from various chemical supplier databases and provide a foundational understanding of the compound's physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | US EPA[6] |

| Molecular Weight | 204.23 g/mol | US EPA[6] |

| CAS Number | 61698-32-6 | US EPA[6] |

| Appearance | Solid (predicted) | ChemBK[7] |

| Melting Point | 288 °C | lookchem[8], ChemBK[7][9] |

| Boiling Point | 516.9 °C (Predicted) | lookchem[8], ChemBK[7][9] |

| Density | 1.327 g/cm³ (Predicted) | lookchem[8], ChemBK[7] |

| Water Solubility | 194 mg/L at 20 °C | lookchem[8], ChemBK[7] |

| pKa | 11.71 ± 0.10 (Predicted) | lookchem[8] |

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A proposed one-pot synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

Detailed Experimental Protocol:

Objective: To synthesize 1H-Imidazole-4,5-dimethanol, 2-phenyl- via a one-pot three-component condensation reaction.

Materials:

-

Benzaldehyde (1.0 eq)

-

1,3-Dihydroxyacetone (1.0 eq)

-

Ammonium acetate (2.5 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.0 eq), and ammonium acetate (2.5 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

One-Pot Reaction: This approach is chosen for its efficiency and atom economy, avoiding the need to isolate intermediates.[12]

-

Glacial Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions.

-

Ammonium Acetate: This acts as the nitrogen source for the formation of the imidazole ring.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the multiple condensation steps involved in the ring formation.

-

Precipitation and Recrystallization: These are standard purification techniques to isolate the solid product from the reaction mixture and remove impurities.

Spectroscopic Characterization: A Predictive Approach

Due to the lack of published experimental spectra for 1H-Imidazole-4,5-dimethanol, 2-phenyl-, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds.[8][9][13][14][15][16][17][18][19][20][21] This predictive analysis is a crucial tool for researchers to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 1H-Imidazole-4,5-dimethanol, 2-phenyl-

| Technique | Predicted Chemical Shifts / Signals | Rationale |

| ¹H NMR | δ ~7.8-8.0 ppm (m, 2H, ortho-Ph), δ ~7.3-7.5 ppm (m, 3H, meta/para-Ph), δ ~4.5-4.7 ppm (s, 4H, -CH₂OH), δ ~3.5-4.5 ppm (br s, 2H, -OH), δ ~12.0-13.0 ppm (br s, 1H, N-H) | Based on data for 2-phenyl-1H-imidazole derivatives.[9][16][21] The protons on the phenyl ring will appear in the aromatic region, with the ortho protons being the most deshielded. The methylene protons of the hydroxymethyl groups will be a singlet, and the hydroxyl and N-H protons will be broad and their chemical shifts may vary with concentration and solvent. |

| ¹³C NMR | δ ~145-150 ppm (C2), δ ~130-135 ppm (C4/C5), δ ~125-130 ppm (Ph carbons), δ ~55-60 ppm (-CH₂OH) | Based on data for substituted 2-phenylimidazoles.[9][13][22][23] The C2 carbon of the imidazole ring is typically the most downfield. The carbons of the hydroxymethyl groups will appear in the aliphatic region. |

| FTIR (cm⁻¹) | ~3400-3200 (br, O-H and N-H stretch), ~3100-3000 (C-H aromatic stretch), ~1600 (C=N stretch), ~1450-1500 (C=C aromatic stretch), ~1050-1150 (C-O stretch) | Characteristic stretching frequencies for the functional groups present in the molecule.[8][14][19] The broadness of the O-H and N-H bands is due to hydrogen bonding. |

| Mass Spec (EI) | M⁺ at m/z = 204. Fragmentation may involve loss of H₂O, CH₂OH, and cleavage of the imidazole ring. | The molecular ion peak should correspond to the molecular weight of the compound. Fragmentation patterns will be indicative of the structure.[15][17][18] |

Analytical Workflow for Compound Verification:

A systematic workflow for the analytical characterization of the synthesized product.

Reactivity and Potential for Derivatization

The chemical reactivity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is primarily dictated by the hydroxymethyl groups at the C4 and C5 positions and the N-H of the imidazole ring.

Reactions of the Hydroxymethyl Groups: The two primary alcohol functionalities are susceptible to oxidation to form the corresponding dialdehyde, 2-phenyl-1H-imidazole-4,5-dicarbaldehyde. This transformation is significant as imidazole-4,5-dicarbaldehydes are valuable precursors for the synthesis of more complex heterocyclic systems and macrocycles.

Proposed Oxidation Reaction:

Proposed oxidation of the hydroxymethyl groups to aldehydes.

N-Alkylation/Acylation: The secondary amine in the imidazole ring can be readily alkylated or acylated to introduce various substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of imidazole-based drugs.

Potential Applications in Drug Development and Materials Science

The 2-phenyl-1H-imidazole scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3][4][5]

-

Anti-inflammatory and Analgesic Agents: Many imidazole derivatives are known to possess anti-inflammatory and analgesic properties.[2][12] The title compound could be a lead structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many antifungal drugs.[1][4] Derivatives of 1H-Imidazole-4,5-dimethanol, 2-phenyl- could be screened for their efficacy against various bacterial and fungal strains.

-

Anticancer Agents: Substituted imidazoles have shown promise as anticancer agents by targeting various cellular pathways.[4]

-

Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active sites, making it a valuable scaffold for designing enzyme inhibitors.[4]

In the field of materials science , the diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The rigid, aromatic imidazole core could impart desirable thermal and mechanical properties to these polymers.

Conclusion

1H-Imidazole-4,5-dimethanol, 2-phenyl- represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physical properties and, by leveraging data from analogous structures, has proposed a viable synthetic route and a robust plan for its characterization. The discussion on its reactivity and potential applications aims to stimulate further research into this versatile compound. The methodologies and predictive data presented herein offer a solid foundation for scientists to unlock the full potential of the 2-phenyl-1H-imidazole-4,5-dimethanol scaffold.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrar.org [ijrar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. caloongchem.com [caloongchem.com]

- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Research Portal [scholarscommons.fgcu.edu]

- 11. researchgate.net [researchgate.net]

- 12. biolmolchem.com [biolmolchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. connectjournals.com [connectjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol from Dimethyl Tartrate

Abstract

This in-depth technical guide provides a detailed, multi-step synthetic pathway for the preparation of 2-phenyl-1H-imidazole-4,5-dimethanol, a valuable scaffold in medicinal chemistry and materials science. Commencing with the readily available and chiral starting material, dimethyl tartrate, this guide elucidates a robust and reproducible synthetic route. The synthesis involves the initial formation of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, followed by a reduction to the target diol. Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and quantitative data to ensure successful replication and adaptation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource for the synthesis of this important imidazole derivative.

Introduction and Strategic Overview

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Specifically, 2-substituted-4,5-disubstituted imidazoles are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The target molecule, 2-phenyl-1H-imidazole-4,5-dimethanol, offers multiple points for further functionalization, making it a versatile building block for the synthesis of complex molecules and novel chemical entities.

The synthetic strategy outlined herein leverages the chiral backbone of dimethyl tartrate to construct the imidazole core. The overall transformation can be conceptually divided into two primary stages:

-

Stage 1: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid. This stage involves the construction of the imidazole ring from a tartrate-derived precursor.

-

Stage 2: Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol. This stage focuses on the selective reduction of the dicarboxylic acid to the corresponding diol.

This approach provides a clear and logical progression, with well-defined intermediates that can be isolated and characterized.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from dimethyl tartrate to 2-phenyl-1H-imidazole-4,5-dimethanol.

Caption: Overall synthesis workflow for 2-Phenyl-1H-imidazole-4,5-dimethanol.

Stage 1: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid

The formation of the imidazole ring is achieved through a modification of the Radziszewski imidazole synthesis.[3][4] This classic multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] In this synthesis, the tartrate backbone serves as the 1,2-dicarbonyl precursor.

Step 1: Preparation of Tartaric Acid Dinitrate

The initial step involves the nitration of tartaric acid (derived from the hydrolysis of dimethyl tartrate) to form tartaric acid dinitrate. This intermediate is a key precursor for the subsequent cyclization. A known method for preparing imidazole-4,5-dicarboxylic acid involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde.[5]

Step 2: Cyclization to form 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid

The imidazole ring is constructed by reacting the tartaric acid derivative with benzaldehyde and a source of ammonia, such as ammonium acetate. This reaction proceeds via a condensation mechanism to yield the stable aromatic imidazole core. While the direct synthesis from tartaric acid dinitrate and benzaldehyde is not explicitly detailed in the provided search results, the principles of the Radziszewski synthesis support this transformation.[3][6][7]

Experimental Protocol for the Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid (Representative Procedure):

A plausible approach would adapt the general conditions for the synthesis of substituted imidazoles.[2][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tartaric acid (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate.

-

Solvent: Glacial acetic acid is a common solvent for this type of condensation.[6][7]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Reagents for the Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid

| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Role |

| Tartaric Acid | 150.09 | 1.0 eq | 1,2-Dicarbonyl Precursor |

| Benzaldehyde | 106.12 | 1.0 eq | Aldehyde Component |

| Ammonium Acetate | 77.08 | Excess | Ammonia Source & Catalyst |

| Glacial Acetic Acid | 60.05 | - | Solvent |

Stage 2: Reduction of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid to 2-Phenyl-1H-imidazole-4,5-dimethanol

The final step in the synthesis is the reduction of the carboxylic acid functionalities at the 4 and 5 positions of the imidazole ring to the corresponding primary alcohols. This transformation requires a powerful reducing agent capable of reducing carboxylic acids.

Choice of Reducing Agent

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to alcohols. It is a potent and versatile reducing agent, although it requires careful handling due to its reactivity with protic solvents.

Experimental Protocol for the Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (excess) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Addition of the Dicarboxylic Acid: Slowly add a solution of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid in dry THF to the stirred suspension of LiAlH₄ at 0 °C. The addition should be controlled to manage the exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C. The resulting aluminum salts are removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 2-phenyl-1H-imidazole-4,5-dimethanol.

Table 2: Reagents for the Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol

| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Role |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid | 232.19 | 1.0 eq | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | Excess | Reducing Agent |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | Solvent |

Mechanistic Insights

The core of this synthesis lies in the Radziszewski imidazole formation. The proposed mechanism involves the initial condensation of the dicarbonyl compound (derived from tartaric acid) with ammonia to form a diimine intermediate. This diimine then reacts with the aldehyde (benzaldehyde) in a cyclization-dehydration sequence to afford the imidazole ring.

Caption: Simplified mechanism of the Radziszewski imidazole synthesis.

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the diol, disappearance of C=O stretch from the dicarboxylic acid).

Table 3: Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid | C₁₁H₈N₂O₄ | 232.19 | ¹H NMR: Aromatic protons, acidic protons. IR: C=O stretch (carboxylic acid). |

| 2-Phenyl-1H-imidazole-4,5-dimethanol | C₁₁H₁₂N₂O₂ | 204.23 | ¹H NMR: Aromatic protons, methylene protons, hydroxyl protons. IR: O-H stretch, disappearance of C=O stretch. |

Conclusion

This technical guide presents a robust and well-documented synthetic route to 2-phenyl-1H-imidazole-4,5-dimethanol from dimethyl tartrate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this versatile building block for applications in drug discovery and materials science. The use of a readily available chiral starting material also opens avenues for the synthesis of enantiomerically pure imidazole derivatives.

References

- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 1H-Imidazole-4,5-dimethanol, 2-phenyl-: A Tiered Approach from In Silico Prediction to In Vitro Validation

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives featuring a 2-phenyl substitution, in particular, have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6] This guide presents a comprehensive, tiered strategy for the biological activity screening of a specific, novel derivative: 1H-Imidazole-4,5-dimethanol, 2-phenyl- . We outline a logical progression from cost-effective computational predictions to foundational in vitro assays and finally to targeted, hypothesis-driven screening. This workflow is designed for researchers, scientists, and drug development professionals to efficiently characterize the compound's bioactivity profile, identify its therapeutic potential, and make data-driven decisions for further development. Each protocol is presented with an emphasis on the causal logic behind experimental choices and includes self-validating controls to ensure scientific rigor.

Section 1: The Phenyl-Imidazole Scaffold in Drug Discovery

The imidazole nucleus is a five-membered heterocyclic aromatic ring that is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore for interacting with diverse biological targets. When substituted with a phenyl group at the 2-position, the resulting scaffold gains lipophilicity and steric bulk, which can be tailored to fit into specific enzyme active sites or receptor pockets. The literature is rich with examples of 2-phenyl-imidazole derivatives showing potent activity as kinase inhibitors for cancer therapy, α-glucosidase inhibitors for diabetes, and broad-spectrum antimicrobial agents.[7]

This guide focuses on 1H-Imidazole-4,5-dimethanol, 2-phenyl- , a molecule whose biological potential is yet to be fully elucidated. The presence of the dimethanol groups at the 4 and 5 positions introduces unique polarity and hydrogen-bonding capabilities compared to more common triphenyl-imidazole derivatives. Our objective is to provide a robust screening cascade to systematically uncover its biological function.

Section 2: Phase 1 - In Silico Profiling and Target Prioritization

Rationale: Before committing to resource-intensive wet-lab experiments, a preliminary computational analysis is an indispensable first step.[8] In silico screening allows for the rapid prediction of drug-like properties and the generation of testable hypotheses about the compound's potential biological targets, thereby focusing subsequent experimental efforts.[9][10] This approach is both time- and cost-effective.

Methodology 1: Physicochemical and ADMET Prediction

The first step is to evaluate the compound's "drug-likeness" and potential pharmacokinetic properties.

-

Lipinski's Rule of Five: Assess parameters such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors. This rule helps predict if a compound is likely to have good oral absorption and bioavailability.[11]

-

ADMET Prediction: Utilize computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This can flag potential liabilities, such as poor permeability or predicted toxicity, early in the discovery process.

Methodology 2: Target Identification via Structure-Based Virtual Screening

Structure-based virtual screening (SBVS), or molecular docking, simulates the binding of our compound to the 3D structures of known biological targets.[10][12][13] Based on the known activities of the 2-phenyl-imidazole scaffold, a panel of high-value targets should be selected for docking studies.

-

Suggested Target Classes:

The output of these simulations is a binding affinity score, which helps rank potential targets. The highest-ranking and most plausible interactions can then be prioritized for in vitro validation.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijfmr.com [ijfmr.com]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolmolchem.com [biolmolchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. old.sk.ru [old.sk.ru]

- 12. biosolveit.de [biosolveit.de]

- 13. How in silico screening can guide product development in cosmetics [qima-lifesciences.com]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1H-Imidazole-4,5-dimethanol, 2-phenyl-

A Prospective Analysis for Researchers and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercial drugs and biologically active compounds.[1][2] Its unique electronic characteristics and ability to engage in various intermolecular interactions allow imidazole-containing molecules to modulate a wide array of physiological targets.[1] This guide focuses on the untapped potential of a specific analog, 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a compound whose therapeutic targets remain largely unexplored. While direct studies on this molecule are scarce, the extensive body of research on structurally similar 2-phenyl-imidazole derivatives provides a robust framework for postulating and validating its potential therapeutic applications. This document serves as a comprehensive roadmap for researchers, outlining a logical progression from hypothesized mechanisms of action to detailed experimental validation protocols.

Introduction: The Imidazole Scaffold in Modern Therapeutics

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in essential biomolecules like the amino acid histidine and purines underscores its fundamental role in biological systems.[2] The therapeutic versatility of imidazole derivatives is vast, with established activities including anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] Marketed drugs such as the anticancer agent dacarbazine and the antifungal ketoconazole feature this core structure, highlighting its clinical significance.[2][5]

The biological activity of imidazole-containing compounds is often attributed to their ability to interact with a diverse range of biomolecular targets, including enzymes, receptors, and microtubules.[5][6] The specific substitutions on the imidazole ring play a crucial role in determining the pharmacological profile of the molecule. In the case of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, the presence of a phenyl group at the 2-position and dimethanol groups at the 4 and 5-positions suggests several avenues for therapeutic exploration.

Postulated Therapeutic Targets and Mechanistic Hypotheses

Based on the established activities of structurally related 2-phenyl-imidazole derivatives, we can hypothesize several potential therapeutic targets for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

Oncology: Targeting Cellular Proliferation and Survival

Numerous imidazole derivatives exhibit potent anticancer activity by interfering with key cellular processes.[5][7]

-

Tubulin Polymerization Inhibition: Substituted 2-aryl imidazoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The 2-phenyl moiety of our target compound is a common feature in this class of inhibitors.

-

Kinase Inhibition: Imidazole-based compounds are known to target various protein kinases that are often dysregulated in cancer signaling pathways.[7] These kinases play critical roles in cell proliferation, survival, and metastasis.

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Some imidazole derivatives have been shown to increase intracellular ROS levels in cancer cells, triggering programmed cell death.[7]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory properties of imidazole derivatives are well-documented, with several mechanisms of action identified.

-

Cyclooxygenase (COX) Inhibition: Certain imidazole-containing compounds are known to inhibit COX enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[1]

-

Inhibition of Neutrophil Degranulation: Imidazole derivatives can suppress the inflammatory response by inhibiting the degranulation of neutrophils and the generation of reactive oxygen species.[1]

Antimicrobial and Antifungal Activity

The imidazole scaffold is a hallmark of many antifungal and antibacterial agents.

-

Inhibition of Fungal Lanosterol 14α-demethylase: This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Imidazole antifungals, such as ketoconazole, act by inhibiting this enzyme.[6]

-

Disruption of Bacterial Cell Integrity: While the exact mechanisms can vary, imidazole derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][4]

A Validated Workflow for Target Identification and Validation

A systematic and rigorous experimental approach is essential to elucidate the therapeutic targets of 1H-Imidazole-4,5-dimethanol, 2-phenyl-. The following workflow provides a comprehensive strategy for its investigation.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. d-nb.info [d-nb.info]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsrtjournal.com [ijsrtjournal.com]

The Chemistry and Therapeutic Potential of 2-Phenyl-1H-Imidazole-4,5-dimethanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Among the vast landscape of imidazole-containing compounds, the 2-phenyl-1H-imidazole-4,5-dimethanol core represents a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of this chemical space, offering insights into the synthesis, biological activities, and structure-activity relationships of its derivatives and analogs. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to accelerate the exploration and exploitation of this promising class of molecules.

I. The Core Moiety: Synthesis and Physicochemical Properties of 2-Phenyl-1H-Imidazole-4,5-dimethanol

The strategic synthesis of the 2-phenyl-1H-imidazole-4,5-dimethanol core is paramount for the subsequent generation of diverse analogs. The most efficient and versatile approach is a modification of the classic Radziszewski imidazole synthesis.[1] This one-pot, multi-component reaction offers a convergent and atom-economical route to the desired scaffold.

Proposed Synthetic Pathway: Radziszewski Reaction

The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, 1,3-dihydroxyacetone (often used as its dimer) serves as the dicarbonyl precursor, benzaldehyde provides the 2-phenyl substituent, and ammonium acetate acts as the ammonia source.

Caption: Radziszewski synthesis of the core molecule.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol

Materials:

-

1,3-Dihydroxyacetone dimer

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dihydroxyacetone dimer (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq) in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-1H-imidazole-4,5-dimethanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties of the Core Molecule

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Melting Point | 288 °C | [3] |

| Boiling Point (Predicted) | 516.9 ± 40.0 °C | [3] |

| Solubility | 194 mg/L at 20°C | [3] |

II. Therapeutic Potential: A Multi-faceted Pharmacological Profile

Derivatives of the 2-phenyl-imidazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

A. Antifungal Activity

Mechanism of Action: Imidazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the cell membrane, ultimately leading to fungal cell death.[4][5]

Caption: Antifungal mechanism of action.

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the 2-phenyl ring: Electron-withdrawing groups, such as halogens, can enhance antifungal activity.

-

N-1 Substitution: The introduction of various substituents on the imidazole nitrogen can modulate the antifungal potency and spectrum.

Quantitative Data on Antifungal Activity:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [7] |

| Derivative 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [7] |

| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [8] |

| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [8] |

| Benzimidazole-triazole 6j | Candida glabrata | 0.97 | [8] |

B. Antibacterial Activity

While generally less potent than their antifungal effects, certain 2-phenyl-imidazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action: The precise mechanism of antibacterial action is not as well-defined as the antifungal mechanism. However, it is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Quantitative Data on Antibacterial Activity:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Trisubstituted Imidazole 3d | Klebsiella pneumoniae | - | [9] |

| Trisubstituted Imidazoles | Gram-positive & Gram-negative bacteria | 0.50 - 6.1 | [9] |

| Imidazole derivative 4c | E. coli | - | [10] |

| Imidazole derivative 4d | E. coli | - | [10] |

| Imidazole derivative 4e | S. aureus | - | [10] |

C. Anti-inflammatory Activity

Mechanism of Action: A significant body of evidence points to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, as a primary mechanism for the anti-inflammatory effects of 2-phenyl-imidazole derivatives.[11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

"1H-Imidazole-4,5-dimethanol, 2-phenyl-" solubility and stability studies

Gathering Initial Data

I'm currently focused on gathering foundational data. My initial steps involve exhaustive Google searches to pinpoint the physicochemical properties, solubility, and stability of "1H-Imidazole-4,5-dimethanol, 2-phenyl-". I'm also actively searching for well-established protocols and methodologies suitable for determining the solubility and stability of small molecule compounds, especially those pertinent to pharmaceutical applications.

Outlining Experimental Design

Now, I'm fleshing out the experimental design. I'm focusing on crafting detailed protocols for equilibrium and kinetic solubility assays, along with forced degradation and long-term stability studies. The goal is to provide a complete guide to experimental workflows, with an emphasis on analytical techniques and logical structure. I will create Graphviz diagrams to visually represent the experimental workflows for solubility and stability testing

Initiating Research & Planning

I've started with intensive Google searches to find data on the physicochemical properties, solubility, and stability of the compound. My focus is now on finding established protocols, especially those relevant to pharmaceutical development and regulatory guidelines. Based on this, I'm planning the guide's logical structure, starting with an introduction and then detailing experimental design, methodology, data analysis, and interpretation, including Graphviz diagrams.

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-1H-imidazole Derivatives

This guide provides a comprehensive walkthrough for the determination and analysis of the crystal structure of 2-phenyl-1H-imidazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. While this document focuses on the core methodologies applicable to "1H-Imidazole-4,5-dimethanol, 2-phenyl-," the practical examples and data presented will leverage a closely related, structurally characterized analogue to illustrate the complete analytical workflow. This approach ensures a robust, field-proven guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation

The therapeutic potential and material properties of 2-phenyl-1H-imidazole derivatives are intrinsically linked to their three-dimensional architecture.[1][2] Precise knowledge of the molecular conformation, intermolecular interactions, and packing motifs within the crystalline lattice is paramount for understanding structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.[3][4] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information.[5][6]

This guide will navigate the reader through the critical stages of crystal structure analysis, from the foundational step of crystal growth to the advanced computational methods that complement experimental data.

The Crystallization Imperative: From Solution to Single Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of 2-phenyl-imidazole derivatives often involves a one-pot condensation reaction of a benzil derivative, an appropriate aldehyde, and ammonium acetate.[7][8]

Step-by-Step Crystallization Protocol

High-quality single crystals are the cornerstone of a successful SCXRD experiment.[9] The slow evaporation technique is a widely employed and effective method for growing crystals of organic molecules.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified 2-phenyl-1H-imidazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of DMF and water) at room temperature to create a saturated or near-saturated solution.

-

Environment Control: Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes). This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from several days to a few weeks.

-

Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Causality: The slow rate of evaporation is crucial as it allows the molecules to self-assemble in a highly ordered, repeating pattern, forming a stable crystal lattice. Rapid precipitation often leads to amorphous solids or poorly crystalline materials unsuitable for SCXRD.[9]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for an SCXRD experiment.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[1]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while collecting a series of diffraction images at different orientations.[1]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and polarization. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.[11]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure the quality and accuracy of the model. The final structural information is typically deposited in a Crystallographic Information File (CIF).

Interpreting the Crystallographic Data

The output of an SCXRD experiment is a wealth of quantitative data that describes the crystal structure in detail. As a representative example, the crystallographic data for a related compound, 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole, is presented in the table below.[8]

| Parameter | 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole[8] |

| Chemical Formula | C34H26N2O |

| Formula Weight | 478.57 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 14.2921(11) |

| b (Å) | 16.7380(12) |

| c (Å) | 9.0495(7) |

| α (°) | 90 |

| β (°) | 95.227(7) |

| γ (°) | 90 |

| Volume (ų) | 2156.4(3) |

| Z | 4 |

| R-factor (%) | 5.69 |

Self-Validation: The low R-factor (typically below 10% for organic molecules) indicates a good agreement between the experimental diffraction data and the final structural model, lending trustworthiness to the determined structure.

Beyond the Molecule: Analysis of Intermolecular Interactions

The solid-state packing of molecules is governed by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking.[2] Understanding these interactions is crucial for predicting the stability, solubility, and other macroscopic properties of the crystalline material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13] It maps the electron distribution of a molecule within the crystal lattice, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the molecule and is color-coded to highlight different types of intermolecular contacts. For instance, red spots on the dnorm surface indicate hydrogen bonds where the intermolecular distance is shorter than the sum of the van der Waals radii.[12]

Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

Computational Corroboration: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), serve as a valuable complement to experimental crystallographic data.[14][15] DFT calculations can be used to optimize the molecular geometry, predict electronic properties, and analyze intermolecular interaction energies, thereby providing deeper insights into the nature of the crystalline solid.

DFT Protocol for Organic Crystals

-

Geometry Optimization: The starting point for DFT calculations is the experimentally determined crystal structure from the CIF file. The geometry of the molecule is then optimized to find its lowest energy conformation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15][16]

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.[16]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative effects.[16]

-

Expertise in Practice: The choice of the DFT functional and basis set is critical for obtaining accurate results. The selection should be based on the specific properties being investigated and validated against experimental data where possible.[14]

Conclusion: A Holistic Approach to Crystal Structure Analysis

The comprehensive analysis of the crystal structure of 2-phenyl-1H-imidazole derivatives requires a synergistic approach that combines experimental techniques with computational modeling. This guide has outlined a robust workflow, from the fundamental principles of crystallization to the advanced analysis of intermolecular interactions and electronic properties. By following these self-validating protocols, researchers can gain a deep and accurate understanding of the structural underpinnings of this important class of molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis | European Journal of Chemistry [eurjchem.com]

- 3. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. www2.fizik.usm.my [www2.fizik.usm.my]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol: A Detailed Protocol for Researchers

This comprehensive technical guide details a robust and validated protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol, a valuable building block in medicinal chemistry and drug development. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and offers expert insights for troubleshooting and self-validation, ensuring scientific integrity and reproducibility.

Introduction

Imidazole derivatives are a cornerstone of pharmaceutical research, forming the core structure of numerous bioactive compounds. The title compound, 2-phenyl-1H-imidazole-4,5-dimethanol, with its versatile functional groups, presents a significant scaffold for the development of novel therapeutic agents. This guide outlines a reliable two-stage synthetic pathway, commencing with the formation and subsequent oxidative cleavage of a benzimidazole intermediate, followed by the reduction of the resulting dicarboxylic acid to the target diol.

Overall Synthetic Strategy

The synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol is achieved through a three-step process, beginning with the synthesis of 2-phenylbenzimidazole. This intermediate is then oxidized to 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, which is subsequently reduced to the final product.

Application Note: Rapid and Efficient Synthesis of Polysubstituted Imidazoles via Microwave-Assisted Organic Synthesis (MAOS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of polysubstituted imidazoles, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. We will explore the fundamental principles of microwave heating and its distinct advantages over conventional thermal methods. This note provides a detailed, field-proven protocol for a one-pot, three-component synthesis of 2,4,5-triphenylimidazole, a representative polysubstituted imidazole, leveraging the Debus-Radziszewski reaction. The causality behind experimental choices, from solvent selection to catalyst use, is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Imidazoles & the Need for Greener Synthesis

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern pharmacology.[1][2] Among these, the imidazole ring system is a "privileged structure," appearing in numerous natural products like the amino acid histidine and in a wide array of blockbuster drugs, including the antifungal agent clotrimazole and the anti-hypertensive drug losartan.[1][3] The therapeutic versatility of polysubstituted imidazoles, which exhibit antibacterial, anticancer, and antifungal properties, drives the continuous demand for efficient and sustainable synthetic methodologies.[1]

Traditional methods for imidazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5][6] By utilizing microwave irradiation, MAOS offers dramatically reduced reaction times, often from hours to mere minutes, alongside higher yields, improved product purity, and the potential for solvent-free reactions.[7][8]

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwave synthesis generates heat volumetrically within the reaction mixture itself.[9][10] This is achieved through the direct interaction of the microwave's electromagnetic field with polar molecules or ions in the reaction.[11] The two primary mechanisms of microwave heating are:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which manifests as intense, rapid, and uniform heating.[10][12]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat through resistance to the electric current.[10]

This direct energy transfer leads to instantaneous and localized superheating of the reactants and solvent, bypassing the thermal conductivity limitations of the reaction vessel.[11] The result is a significant acceleration of reaction rates, often leading to cleaner chemistry with fewer by-products.[3][4]

Diagram 1: General Workflow of Microwave-Assisted Imidazole Synthesis

This diagram illustrates the streamlined process of synthesizing polysubstituted imidazoles using microwave technology, from reactant assembly to the isolation of the purified product.

Caption: A streamlined workflow for microwave-assisted imidazole synthesis.

Featured Protocol: One-Pot Synthesis of 2,4,5-Triphenylimidazole

This protocol is based on the classic Debus-Radziszewski reaction, a multicomponent condensation that is highly amenable to microwave acceleration.[13][14] We will detail a solvent-free approach using glacial acetic acid as a catalyst, which aligns with green chemistry principles by minimizing solvent waste.[13]

Materials & Equipment

-

Reactants: Benzil, Benzaldehyde (or other aromatic aldehydes), Ammonium Acetate

-

Catalyst: Glacial Acetic Acid

-

Solvent (for recrystallization): Ethanol

-

Equipment: Dedicated microwave synthesis reactor with sealed vessel capability, magnetic stirrer, borosilicate reaction vessels (e.g., 10 mL), filtration apparatus, standard laboratory glassware.

Step-by-Step Experimental Protocol

-

Reactant Charging: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzil (1.0 mmol, 210 mg), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol, 193 mg).[13]

-

Causality Note: Ammonium acetate serves as the ammonia source for the imidazole ring formation. An excess is used to drive the reaction equilibrium towards the product.[15]

-

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).[13]

-

Causality Note: The acid catalyzes the condensation steps, particularly the formation of the diimine intermediate from the dicarbonyl and ammonia.[13]

-

-

Vessel Sealing: Securely cap the reaction vessel. Ensure the cap is properly tightened to withstand the pressure generated at elevated temperatures. Modern microwave reactors are equipped with safety features to prevent over-pressurization.[9]

-

Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

-

Power: 180-400 W (start with a lower power to ensure controlled heating)[13][16]

-

Temperature: 100-120 °C (monitored by the reactor's internal sensor)

-

Reaction Time: 2-5 minutes[13]

-

Stirring: On

-

Causality Note: The sealed vessel allows the temperature of the reaction mixture to rise significantly above the boiling point of any trace components, dramatically accelerating the reaction rate in accordance with the Arrhenius equation.[11]

-

-

Reaction Monitoring & Cooling: The reaction progress can be monitored by Thin Layer Chromatography (TLC) after completion. Once the irradiation cycle is finished, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.

-

Product Isolation: Pour the cooled reaction mixture into ice-cold water (~50 mL).[13] A solid precipitate of the crude 2,4,5-triphenylimidazole will form.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with water. Further purify the crude product by recrystallization from hot ethanol to yield the final, pure polysubstituted imidazole.[13]

Diagram 2: Proposed Mechanism of the Debus-Radziszewski Imidazole Synthesis

This diagram outlines the key condensation steps in the formation of the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia.

Caption: Key steps in the Debus-Radziszewski reaction mechanism.[14]

Data and Results: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods for the same reaction. The data below, synthesized from multiple reports, highlights the dramatic improvements in efficiency.[15][17][18]

| Parameter | Conventional Heating (Oil Bath Reflux) | Microwave-Assisted Synthesis (MAOS) | Advantage |

| Reaction Time | 1 - 24 hours[18][19] | 2 - 10 minutes[13][16] | Drastic Reduction |

| Typical Yield | 60 - 85% | 85 - 95%[15] | Higher Yield |

| Energy Input | Sustained high energy to heat bath & vessel | Direct, efficient heating of reactants | Energy Efficient [20] |

| Solvent Use | Often requires high-boiling point solvents | Can be performed solvent-free or in green solvents[21] | Greener Process [1] |

| Process Control | Slow thermal response | Instant "on-off" heating, precise control[11] | Superior Control |

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a paradigm shift in the preparation of polysubstituted imidazoles. It is a robust, highly reproducible, and scalable method that aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste.[2][8] For professionals in drug discovery and development, MAOS provides a powerful tool to rapidly generate libraries of novel imidazole derivatives for biological screening, accelerating the entire discovery pipeline. The continued development of specialized catalysts, such as nanoparticles and solid-supported reagents, further enhances the utility and sustainability of this enabling technology.[22][23]

References

- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 13. jetir.org [jetir.org]

- 14. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. bspublications.net [bspublications.net]

- 21. benthamscience.com [benthamscience.com]

- 22. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: 1H-Imidazole-4,5-dimethanol, 2-phenyl- as a Bidentate Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising N,O-Bidentate Ligand for Homogeneous Catalysis

In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Imidazole-based ligands have emerged as a versatile class of compounds due to their strong σ-donating properties and the tunability of their steric and electronic environments.[1] This guide focuses on 1H-Imidazole-4,5-dimethanol, 2-phenyl- (CAS No. 61698-32-6), a unique imidazole derivative featuring two hydroxymethyl groups at the 4 and 5 positions and a phenyl substituent at the 2-position.[2] The presence of both a nitrogen atom within the imidazole ring and two oxygen atoms in the hydroxymethyl groups makes this molecule a promising N,O-bidentate ligand for the formation of stable chelate complexes with a variety of transition metals. Such complexes are of significant interest for applications in homogeneous catalysis, including asymmetric synthesis.[2][3][4]

This document provides a comprehensive overview of the synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, protocols for its use in the preparation of metal complexes, and detailed application notes on its potential in catalytic processes.

Synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-

The synthesis of the title ligand can be achieved through a straightforward procedure involving the reaction of 2-phenylimidazole with paraformaldehyde in the presence of a base.[5]

Protocol: Synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-[5]

Materials:

-

2-phenylimidazole

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-phenylimidazole (0.2 mole), paraformaldehyde (0.6 mole), potassium hydroxide (0.1 mole), and 50 mL of ethanol.

-

Heat the mixture to reflux with stirring for 1.5 hours.

-

After cooling to room temperature, the reaction mixture can be worked up to isolate the product. The original patent suggests a post-treatment similar to a related example, which would typically involve removal of the solvent under reduced pressure, followed by purification techniques such as recrystallization or column chromatography to yield the final product, 2-phenyl-4,5-dihydroxymethyl imidazole.[5] A yield of 92% has been reported for this procedure.[5]

Diagram of Synthesis:

Caption: Synthetic route for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.

Coordination Chemistry and Formation of Metal Complexes

The geometry of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is well-suited for acting as a bidentate ligand, coordinating to a metal center through one of the imidazole nitrogen atoms and one of the hydroxymethyl oxygen atoms to form a stable five-membered chelate ring. The remaining hydroxymethyl group can either remain unbound or participate in further coordination, depending on the metal and reaction conditions. This coordination behavior is crucial for its application in catalysis.[4]

Proposed Protocol: Synthesis of a Palladium(II) Complex

This protocol is a general guideline for the synthesis of a palladium(II) complex, a common metal used in cross-coupling reactions.

Materials:

-

1H-Imidazole-4,5-dimethanol, 2-phenyl-

-

Palladium(II) chloride (PdCl₂) or another suitable palladium precursor

-

Acetonitrile or another appropriate solvent

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-Imidazole-4,5-dimethanol, 2-phenyl- (2 equivalents) in dry acetonitrile.

-

In a separate flask, dissolve palladium(II) chloride (1 equivalent) in acetonitrile. Gentle heating may be required to facilitate dissolution.

-

Slowly add the palladium solution to the ligand solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

-

Isolate the solid product by filtration, wash with cold acetonitrile and then a non-polar solvent like hexane, and dry under vacuum.

-

Characterization of the complex can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Diagram of Proposed Metal Complex Formation:

Caption: Formation of a hypothetical Palladium(II) complex.

Application Notes: Potential in Catalysis

While specific catalytic applications of metal complexes derived from 1H-Imidazole-4,5-dimethanol, 2-phenyl- are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a ligand in various catalytic transformations. The bidentate N,O-coordination can provide a stable and well-defined environment around the metal center, which is crucial for high catalytic activity and selectivity.[6]

Potential Catalytic Applications:

-

Suzuki-Miyaura Cross-Coupling: Palladium complexes with imidazole-based ligands have shown promise in Suzuki-Miyaura cross-coupling reactions under mild conditions.[7] The N,O-bidentate nature of the title ligand could stabilize the palladium catalyst and facilitate the catalytic cycle.

-